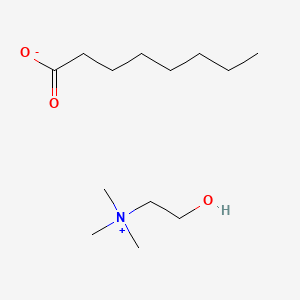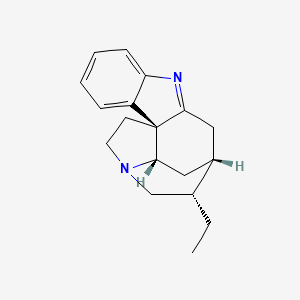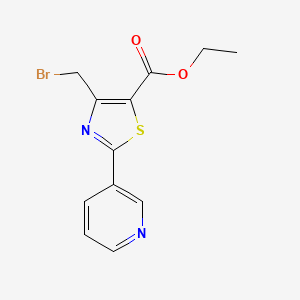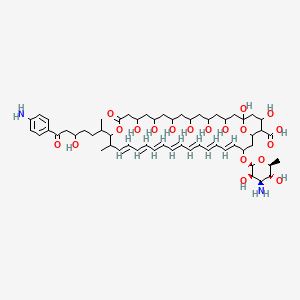![molecular formula C47H85ClO3Si B12640808 {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane CAS No. 921229-84-7](/img/structure/B12640808.png)
{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane is a complex organosilicon compound It features a phenyl ring substituted with three dodecyloxy groups and a chloro group, connected to an ethynyl group, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane typically involves multiple steps:
Formation of the Phenyl Core: The phenyl ring is first substituted with three dodecyloxy groups and a chloro group. This can be achieved through nucleophilic aromatic substitution reactions.
Ethynylation: The substituted phenyl ring is then subjected to an ethynylation reaction, where an ethynyl group is introduced.
Silylation: Finally, the ethynyl group is reacted with trimethylsilyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the chloro group or the ethynyl group, resulting in different reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as coatings, adhesives, or polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism by which {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane exerts its effects is primarily through its reactive functional groups. The ethynyl and chloro groups can participate in various chemical reactions, while the trimethylsilyl group provides stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(dimethyl)silane
- {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(triethyl)silane
Uniqueness
The uniqueness of {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane lies in its specific combination of functional groups and the steric effects imparted by the trimethylsilyl group. This makes it distinct from other similar compounds and potentially useful in specialized applications.
Properties
CAS No. |
921229-84-7 |
|---|---|
Molecular Formula |
C47H85ClO3Si |
Molecular Weight |
761.7 g/mol |
IUPAC Name |
2-(2-chloro-3,4,5-tridodecoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C47H85ClO3Si/c1-7-10-13-16-19-22-25-28-31-34-38-49-44-42-43(37-41-52(4,5)6)45(48)47(51-40-36-33-30-27-24-21-18-15-12-9-3)46(44)50-39-35-32-29-26-23-20-17-14-11-8-2/h42H,7-36,38-40H2,1-6H3 |
InChI Key |
JLNBCRXRFTVJGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1)C#C[Si](C)(C)C)Cl)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)-](/img/structure/B12640742.png)




![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)
![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12640780.png)

![3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B12640796.png)

![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)


